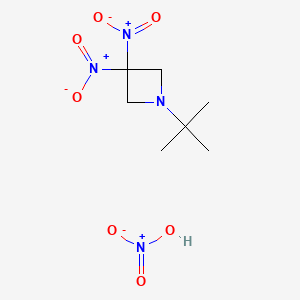
Nitric acid--1-tert-butyl-3,3-dinitroazetidine (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nitric acid–1-tert-butyl-3,3-dinitroazetidine (1/1) is a compound of interest due to its unique structural and chemical properties. It is part of the azetidine family, which is known for its four-membered ring structure containing nitrogen.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of nitric acid–1-tert-butyl-3,3-dinitroazetidine typically involves multiple steps. One common route starts with the nitration of 1-tert-butyl-3-nitroazetidin-3-yl)methanol. This process involves an azidation-salinization-nitration strategy, resulting in the formation of the desired compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, ensuring that reaction conditions such as temperature, pressure, and reagent concentrations are optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Nitric acid–1-tert-butyl-3,3-dinitroazetidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformation .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
Nitric acid–1-tert-butyl-3,3-dinitroazetidine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex molecules.
Medicine: Its unique structure and reactivity make it a candidate for developing new pharmaceuticals.
Mechanism of Action
The mechanism by which nitric acid–1-tert-butyl-3,3-dinitroazetidine exerts its effects involves its interaction with molecular targets and pathways. For instance, its anticancer activity is believed to result from its ability to interfere with cellular processes essential for cancer cell survival and proliferation. The exact molecular targets and pathways are still under investigation, but it is thought to involve the disruption of DNA synthesis and repair mechanisms .
Comparison with Similar Compounds
1,3,3-Trinitroazetidine (TNAZ): Known for its high nitrogen content and use as a melt-castable explosive.
3-Azido-1,3-dinitroazetidine (AzDNAZ): Another energetic compound with similar structural features.
Uniqueness: Nitric acid–1-tert-butyl-3,3-dinitroazetidine stands out due to its combination of energetic properties and potential medicinal applications. Unlike other azetidine derivatives primarily used in explosives, this compound shows promise in both defense and pharmaceutical industries .
Properties
CAS No. |
185454-48-2 |
|---|---|
Molecular Formula |
C7H14N4O7 |
Molecular Weight |
266.21 g/mol |
IUPAC Name |
1-tert-butyl-3,3-dinitroazetidine;nitric acid |
InChI |
InChI=1S/C7H13N3O4.HNO3/c1-6(2,3)8-4-7(5-8,9(11)12)10(13)14;2-1(3)4/h4-5H2,1-3H3;(H,2,3,4) |
InChI Key |
QXRAWTPBRGLZQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1CC(C1)([N+](=O)[O-])[N+](=O)[O-].[N+](=O)(O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















